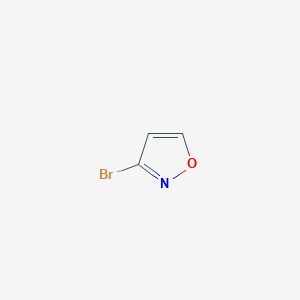

3-Bromoisoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrNO/c4-3-1-2-6-5-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQMPHUXGZCDVGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CON=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00552852 | |

| Record name | 3-Bromo-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111454-71-8 | |

| Record name | 3-Bromo-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromoisoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Bromoisoxazole CAS number and molecular weight

An In-Depth Technical Guide to 3-Bromoisoxazole: Synthesis, Reactivity, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. We will delve into its fundamental properties, synthetic routes, key chemical transformations, and its significant role in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a comprehensive understanding of this versatile reagent.

Core Compound Identification and Physicochemical Properties

This compound is a five-membered heteroaromatic compound distinguished by the presence of a bromine atom at the 3-position of the isoxazole ring. This bromine atom imparts unique reactivity, making it an excellent electrophilic partner in a variety of cross-coupling and substitution reactions. Its chemical identity and key physical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 111454-71-8 | [1][2][3] |

| Molecular Formula | C₃H₂BrNO | [1][3] |

| Molecular Weight | 147.96 g/mol | [1][3] |

| IUPAC Name | 3-bromo-1,2-oxazole | [1] |

| Physical Form | Liquid | [2] |

| InChI Key | GQMPHUXGZCDVGQ-UHFFFAOYSA-N | [1][2] |

Synthesis of the Isoxazole Core

The construction of the isoxazole ring system is a cornerstone of heterocyclic chemistry. While various methods exist, a prevalent and highly regioselective strategy involves the [3+2] cycloaddition (1,3-dipolar cycloaddition) reaction between a nitrile oxide and an alkyne. For the synthesis of a this compound precursor, bromonitrile oxide, generated in situ, can be reacted with an appropriate alkyne.

The general workflow for this synthetic approach is outlined below. The choice of the R group on the alkyne determines the substituent at the 5-position of the resulting isoxazole.

Caption: General workflow for the synthesis of 3-bromoisoxazoles via [3+2] cycloaddition.

Key Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary utility of this compound in synthetic chemistry stems from its susceptibility to nucleophilic aromatic substitution (SNAr), where the bromide acts as a leaving group. This reactivity is crucial for introducing diverse functionalities at the C3 position, particularly amines, which are prevalent in pharmacologically active molecules.

While thermal SNAr reactions on 3-bromoisoxazoles can be sluggish, the use of microwave irradiation in conjunction with phosphazene bases has been shown to facilitate this transformation effectively. This approach allows for the synthesis of various 3-aminoisoxazoles, which are valuable intermediates in drug discovery.[4][5]

Caption: Microwave-assisted amination of this compound.

Exemplary Protocol: Microwave-Assisted Amination

The following protocol is a representative example based on methodologies described in the literature for the amination of related 3-bromoisoxazolines, which can be adapted for 3-bromoisoxazoles.[6][7]

-

Reaction Setup: To a microwave vial, add the this compound (1.0 eq.), the desired amine (1.5-2.0 eq.), and a suitable phosphazene base (e.g., P2-Et).

-

Solvent: Add a high-boiling point solvent such as n-butanol or xylenes.

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a high temperature (e.g., 180-200 °C) for a specified time (e.g., 30-60 minutes).

-

Workup: After cooling, the reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The crude product is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated in vacuo. Purification is achieved via column chromatography on silica gel to yield the pure 3-aminoisoxazole.

Causality: The use of microwave irradiation provides rapid, localized heating, overcoming the activation energy barrier for the substitution reaction that is often difficult to achieve with conventional thermal heating. Phosphazene bases are strong, non-nucleophilic bases that facilitate the reaction without competing with the amine nucleophile.

Applications in Drug Discovery

The isoxazole moiety is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and clinical candidates.[8][9][10] Its presence can enhance metabolic stability, improve pharmacokinetic properties, and serve as a versatile platform for structural modification. This compound is a key starting material for accessing a wide range of these derivatives.

-

Antibacterial Agents: The isoxazole ring is a core component of certain antibiotics. For instance, derivatives like this compound-5-carboxylic acid are used in the preparation of oxazolidinones with antibacterial activity.[][12] The ability to easily introduce varied amine side chains via SNAr on this compound allows for the rapid generation of libraries of compounds for antibacterial screening.[6][13]

-

Anticancer and Anti-inflammatory Drugs: The isoxazole framework is present in molecules with anticancer and anti-inflammatory properties.[10][14] The synthetic accessibility provided by this compound enables the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against relevant biological targets.

-

Neuroprotective Agents: Isoxazole derivatives have shown promise in the context of neurodegenerative diseases.[9] The modular nature of syntheses starting from this compound is ideal for developing compounds that can modulate targets within the central nervous system.

Safety and Handling

As with any reactive chemical intermediate, proper handling of this compound is essential.

-

Hazard Identification: this compound is classified as a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled.[1][2][15]

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[15][16]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[15][16][17]

-

Handling: Keep away from heat, sparks, open flames, and other ignition sources. Ground and bond containers and receiving equipment to prevent static discharge.[15] Avoid all personal contact, including inhalation.[15]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[17]

-

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this compound.[15][16][17]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its defined structure and predictable reactivity, particularly in nucleophilic substitution reactions, make it an indispensable tool for medicinal chemists. The ability to efficiently introduce molecular diversity at the C3 position provides a reliable pathway to novel isoxazole-containing compounds with significant potential as therapeutic agents. A thorough understanding of its synthesis, reactivity, and handling is paramount for its safe and effective application in research and development.

References

-

Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines | Request PDF. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

3-Bromo-1,2-oxazole | C3H2BrNO. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

-

Dodge, M. W., et al. (2009). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Organic Letters, 11(7), 1721–1724. American Chemical Society. [Link]

-

Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. (2023). Molecules, 28(14), 5394. MDPI. [Link]

-

424660 this compound-5-carboxylic Acid CAS: 6567-35-7. (n.d.). EMD Millipore. Retrieved January 8, 2026, from [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Microwave promoted amination of 3-bromoisoxazoles. (2004). Tetrahedron Letters, 45(44), 8213-8215. ElectronicsAndBooks. [Link]

-

Reddy, P. P., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 14(1), 1-23. National Institutes of Health. [Link]

- Processes for preparing 3-amino-isoxazoles. (1966).

-

Advances in isoxazole chemistry and their role in drug discovery. (2024). RSC Advances, 14, 27485-27507. Royal Society of Chemistry. [Link]

-

Synthesis of 3-aminoisoxazoles via the addition-elimination of amines on 3-bromoisoxazolines. (2009). Organic Letters, 11(7), 1721-1724. PubMed. [Link]

-

Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

Sources

- 1. 3-Bromo-1,2-oxazole | C3H2BrNO | CID 13933891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of 3-aminoisoxazoles via the addition-elimination of amines on 3-bromoisoxazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. usbio.net [usbio.net]

- 13. US3242189A - Processes for preparing 3-amino-isoxazoles - Google Patents [patents.google.com]

- 14. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. fishersci.ca [fishersci.ca]

- 17. cdhfinechemical.com [cdhfinechemical.com]

Spectroscopic data for 3-Bromoisoxazole (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Bromoisoxazole

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for this compound, a key heterocyclic compound used in synthetic chemistry and drug discovery. As researchers and development professionals, the unambiguous structural confirmation of such building blocks is paramount. This document moves beyond a simple data repository, offering insights into the causality behind experimental choices and data interpretation, ensuring a robust and validated approach to characterization.

The Strategic Importance of Spectroscopic Analysis

This compound is a five-membered aromatic heterocycle containing nitrogen and oxygen atoms. The presence of the bromine atom at the 3-position provides a valuable synthetic handle for further functionalization, while the isoxazole core is a known pharmacophore. Before its use in any synthetic or developmental workflow, its structural integrity must be unequivocally confirmed. A multi-technique spectroscopic approach—leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—provides a holistic and self-validating system for structural elucidation. Each technique probes different aspects of the molecule's constitution, and their combined data provides a powerful, synergistic confirmation of its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Framework

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of a molecule. For this compound (C₃H₂BrNO), we analyze both ¹H and ¹³C nuclei to gain a complete picture.

¹H NMR Spectroscopy

Expertise & Causality: The ¹H NMR spectrum of this compound is expected to be simple, showing two signals corresponding to the two protons on the aromatic ring (H-4 and H-5). Their chemical shifts and coupling constants are highly diagnostic. The electron-withdrawing nature of the ring heteroatoms and the bromine atom will shift these protons downfield. We expect two doublets due to the coupling between these adjacent protons.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a standard for many organic molecules, while DMSO-d₆ can be used for less soluble compounds[1]. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

-

Instrument Setup: The analysis is performed on a 400 MHz NMR spectrometer. This field strength provides an excellent balance of resolution and accessibility for routine analysis of small molecules[2].

-

Data Acquisition: Acquire the spectrum at room temperature. Key parameters include a 30-degree pulse angle, an acquisition time of ~2-3 seconds, and a relaxation delay of 1-2 seconds. Typically, 16-32 scans are averaged to achieve a good signal-to-noise ratio.

-

Data Processing: The resulting Free Induction Decay (FID) is processed using a Fourier transform, followed by phase correction and baseline correction to yield the final spectrum.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | ~6.5 | Doublet (d) | ~1.7 |

| H-5 | ~8.4 | Doublet (d) | ~1.7 |

Note: Predicted values are based on general isoxazole data and substituent effects. The H-5 proton is adjacent to the electronegative oxygen, shifting it further downfield compared to H-4.

Workflow for ¹H NMR Analysis

Caption: Workflow for FTIR functional group analysis.

Mass Spectrometry (MS): Determining Mass and Fragmentation

Expertise & Causality: Mass spectrometry provides two crucial pieces of information: the exact molecular weight of the compound and its fragmentation pattern upon ionization. For this compound, the most critical feature will be the molecular ion (M⁺) peak. Because bromine has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), the molecular ion will appear as a characteristic doublet (M⁺ and M⁺+2) of nearly equal intensity. This isotopic signature is a definitive confirmation of the presence of one bromine atom. The fragmentation pattern can further validate the isoxazole core structure.[3][4]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample (typically in a volatile organic solvent like methanol or dichloromethane) into the mass spectrometer, often via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical cation (the molecular ion, M⁺).

-

Fragmentation: The excess energy from ionization causes the molecular ion to fragment into smaller, characteristic charged species.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

Predicted Mass Spectrometry Data

| m/z Value | Ion Identity | Significance |

| 147 / 149 | [C₃H₂⁷⁹BrNO]⁺ / [C₃H₂⁸¹BrNO]⁺ | Molecular ion peak doublet, confirming the molecular formula and presence of one bromine atom. |

| 120 / 122 | [M - HCN]⁺ | Loss of hydrogen cyanide is a common fragmentation pathway for nitrogen heterocycles. |

| 68 | [M - Br]⁺ | Loss of the bromine radical. |

| 42 | [C₂H₂N]⁺ | A common fragment from the cleavage of the isoxazole ring.[4] |

Integrated Spectroscopic Elucidation Workflow

Caption: Integrated workflow for structural elucidation.

By systematically applying these spectroscopic techniques and understanding the principles behind their data output, researchers can confidently verify the structure and purity of this compound, ensuring the integrity of their subsequent research and development efforts.

References

- Benchchem. Spectroscopic and Synthetic Profile of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole: A Technical Guide.

- ResearchGate. 13C NMR Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles.

- ACS Publications. Infrared Spectroscopy of Isoxazole-(Water)n≤2 Clusters in Helium Nanodroplets | The Journal of Physical Chemistry A.

- De Gruyter. 13C NMR spectroscopy of heterocycles: 3,5-diaryl-4-bromoisoxazoles.

- ResearchGate. The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum | Request PDF.

- Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds.

- Supporting Information for Lewis acid-promoted direct synthesis of isoxazole derivatives.

- ACS Publications. Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations | Journal of the American Society for Mass Spectrometry.

- Semantic Scholar. Synthesis and Characterization of Some New 1-(3-(heterocyclic-2- yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivati.

- Mass spectrometry of oxazoles.

- Cu-Catalyzed Synthesis of Fluoroalkylated Isoxazoles from Commercially Available Amines and Alkynes.

- Table of Characteristic IR Absorptions.

- Benchchem. A Comparative Spectroscopic Analysis of 4-Amino-3-bromobenzoic Acid and Its Isomers.

Sources

3-Bromoisoxazole synthesis from dibromoformaldoxime

An In-Depth Technical Guide to the Synthesis of 3-Bromoisoxazole from Dibromoformaldoxime

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the synthesis of this compound, a critical building block in modern medicinal chemistry and drug development. We will delve into the core chemical principles, from the generation of the key reactive intermediate from dibromoformaldoxime to its subsequent cycloaddition, offering field-proven insights into the causality behind the experimental design.

The isoxazole ring is a prominent scaffold in a multitude of pharmacologically active compounds, prized for its unique electronic properties and its ability to act as a bioisostere for other functional groups.[1][2][3] Derivatives of this heterocycle exhibit a vast range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][4][5] The this compound moiety, in particular, serves as a versatile synthetic handle, allowing for extensive derivatization to explore structure-activity relationships in drug discovery programs.[6]

This document outlines a robust synthetic pathway commencing from dibromoformaldoxime, a potent but challenging precursor, emphasizing safe handling and controlled reaction conditions to achieve the target molecule.

The Core Chemical Strategy: A [3+2] Cycloaddition Approach

The cornerstone of this synthesis is a 1,3-dipolar cycloaddition reaction, a powerful and highly regioselective method for constructing five-membered heterocyclic rings.[7][8] The strategy involves two critical stages:

-

In Situ Generation of Bromonitrile Oxide: The highly reactive 1,3-dipole, bromonitrile oxide, is generated on-demand from its stable precursor, dibromoformaldoxime (DBFO).

-

Cycloaddition with an Alkyne: The transient bromonitrile oxide is immediately trapped by a suitable dipolarophile—in this case, a terminal alkyne—to form the aromatic isoxazole ring.

This approach is favored because it avoids the isolation of the unstable and potentially hazardous nitrile oxide intermediate.

The Precursor: Dibromoformaldoxime (DBFO)

Dibromoformaldoxime (DBFO) is the linchpin of this synthesis. Its preparation is typically achieved through the electrophilic bromination of hydroxyiminoacetic acid, which itself is formed from the condensation of glyoxylic acid and hydroxylamine.[9]

Causality Behind Experimental Choices: Due to safety concerns and problematic exothermic reactions associated with large-scale batch preparation of DBFO, continuous flow chemistry has emerged as a superior and safer methodology.[7][9][10][11] This technique allows for the "on-demand" generation of DBFO, minimizing the accumulation of hazardous materials and providing excellent control over reaction parameters.[7][9]

Safety and Handling: Dibromoformaldoxime is a hazardous substance that causes skin and serious eye irritation and may cause respiratory irritation.[12][13]

-

Handling: Always handle DBFO in a well-ventilated area or fume hood.[12][13][14] Wear appropriate personal protective equipment (PPE), including impervious gloves, safety glasses, and a lab coat.[13][14] Avoid generating dust.[14]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials.[13][14]

-

Spills: In case of a spill, clean up immediately using dry procedures to avoid raising dust. Do not use air hoses.[14]

The Reactive Intermediate: Bromonitrile Oxide

The key to the cycloaddition is the generation of bromonitrile oxide from DBFO. This is accomplished through the elimination of hydrobromic acid (HBr) using a base.

Br₂C=NOH + Base → [Br-C≡N⁺-O⁻] + H-Base⁺ + Br⁻

The choice of base is critical for controlling the reaction rate. Mild bases such as sodium bicarbonate, triethylamine, or buffered phosphate solutions are often employed.[9][15] The in situ nature of this step is a self-validating system; the highly reactive nitrile oxide is consumed as it is formed, preventing decomposition and unwanted side reactions.

The Reaction Mechanism: A Concerted Pathway

The synthesis of the this compound ring proceeds via a [3+2] cycloaddition between the in situ generated bromonitrile oxide and a terminal alkyne. This reaction is a pericyclic process that typically occurs in a single, concerted step, leading to high regioselectivity.[7][16]

Below is a diagram illustrating the complete synthetic workflow.

Caption: Synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

This section provides a detailed, step-by-step methodology for the synthesis of a 5-substituted-3-bromoisoxazole.

Materials & Reagents:

| Reagent/Material | Grade | Supplier | Notes |

| Dibromoformaldoxime (DBFO) | >97% | Commercial Source | Handle with extreme care. |

| Terminal Alkyne (e.g., Phenylacetylene) | Reagent | Commercial Source | Ensure purity. |

| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Commercial Source | Used as a 1M aqueous solution. |

| Dichloromethane (DCM) | Anhydrous | Commercial Source | Reaction solvent. |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercial Source | Drying agent. |

| Silica Gel | 230-400 mesh | Commercial Source | For column chromatography. |

| Ethyl Acetate & Hexanes | HPLC Grade | Commercial Source | Eluent for chromatography. |

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, add dibromoformaldoxime (1.0 eq). Dissolve it in dichloromethane (approx. 0.2 M solution).

-

Addition of Alkyne: Add the terminal alkyne (1.1 eq) to the solution of DBFO. Stir the mixture at room temperature.

-

In Situ Generation & Cycloaddition: Fill the addition funnel with a 1M aqueous solution of sodium bicarbonate (2.5 eq). Add the NaHCO₃ solution dropwise to the vigorously stirring reaction mixture over 1-2 hours. The slow addition is crucial to control the exothermic reaction and the concentration of the bromonitrile oxide intermediate.[9]

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (DBFO) is consumed.

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-bromo-5-substituted-isoxazole.

Applications in Drug Development and Medicinal Chemistry

The this compound scaffold is of immense value to drug development professionals. The bromine atom at the C3 position is not merely a substituent; it is a versatile functional handle for a wide array of subsequent chemical transformations.

-

Cross-Coupling Reactions: It readily participates in Suzuki, Sonogashira, and other palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups.

-

Nucleophilic Aromatic Substitution (SNAAr): The electron-withdrawing nature of the isoxazole ring activates the C3 position, enabling substitution reactions with various nucleophiles, such as amines, to produce 3-aminoisoxazole derivatives.[6]

This synthetic flexibility allows for the rapid generation of large libraries of analogues for screening, accelerating the hit-to-lead and lead optimization phases of drug discovery. The isoxazole core itself is present in numerous approved drugs, highlighting its acceptance as a privileged structure in medicinal chemistry.[1][17]

Conclusion

The synthesis of this compound from dibromoformaldoxime via an in situ generated bromonitrile oxide is a robust and efficient method for accessing a highly valuable synthetic intermediate. Understanding the causality behind the procedural steps—particularly the controlled generation of the reactive dipole and the principles of 1,3-dipolar cycloaddition—is key to a successful and safe synthesis. By leveraging this powerful building block, researchers and drug development professionals can continue to explore the rich chemical space of isoxazole derivatives in the quest for novel therapeutics.

References

- A review of isoxazole biological activity and present synthetic techniques. (n.d.). Google Scholar.

- Continuous Preparation and Use of Dibromoformaldoxime as a Reactive Intermediate for the Synthesis of 3-Bromoisoxazolines. (n.d.). Apollo.

- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). MDPI.

- Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024, January 30). MDPI.

- Recent Progress in the Synthesis of Isoxazoles. (2021, December 1). Bentham Science Publishers.

- Continuous Preparation and Use of Dibromoformaldoxime as a Reactive Intermediate for the Synthesis of 3‑Bromoisoxazolines. (n.d.). ACS Figshare.

- Continuous Preparation and Use of Dibromoformaldoxime as a Reactive Intermediate for the Synthesis of 3-Bromoisoxazolines | Request PDF. (n.d.). ResearchGate.

-

Battilocchio, C., Bosica, F., Rowe, S. M., Abreu, B. L., Godineau, E., Lehmann, M., & Ley, S. V. (2017). Continuous Preparation and Use of Dibromoformaldoxime as a Reactive Intermediate for the Synthesis of 3-Bromoisoxazolines. Organic Process Research & Development, 21(9), 1403–1411. [Link]

- Continuous preparation and use of dibromoformaldoxime as a reactive intermediate for the synthesis of 3- bromoisoxazolines. (2017, August 17). Vapourtec.

-

Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32998–33023. [Link]

- 1,1-Dibromoformaldoxime. (n.d.). Apollo Scientific.

- 1,1-Dibromoformaldoxime - Safety Data Sheet. (2025, July 26). ChemicalBook.

- 1,1-Dibromoformaldoxime. (n.d.). AK Scientific, Inc..

- Process for the preparation of 3,5-disubstituted isoxazoles. (n.d.). Google Patents.

- Theoretical implications on the [3 + 2] cycloaddition reactions of dibromoformaldoxime and (Z)-, (E)-3-(4-chlorobenzylidene)-1-methylindolin-2-one in terms of FMO, MEDT, and distortion-interaction theories | Request PDF. (2025, August 6). ResearchGate.

- Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines | Request PDF. (2025, August 10). ResearchGate.

-

Gaonkar, S. L., Gaonkar, S. L., & Gaonkar, S. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(13), 8688–8711. [Link]

- Advances in isoxazole chemistry and their role in drug discovery. (2025, March 3). ResearchGate.

- Advances in isoxazole chemistry and their role in drug discovery. (n.d.). RSC Publishing.

- The [3+2]Cycloaddition Reaction. (n.d.). Google Scholar.

Sources

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches | MDPI [mdpi.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Continuous Preparation and Use of Dibromoformaldoxime as a Reactive Intermediate for the Synthesis of 3-Bromoisoxazolines [repository.cam.ac.uk]

- 11. vapourtec.com [vapourtec.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. aksci.com [aksci.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Biological activity of isoxazole derivatives

An In-Depth Technical Guide to the Biological Activity of Isoxazole Derivatives

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the multifaceted biological activities of isoxazole derivatives, with a primary focus on their applications in oncology, infectious diseases, and inflammatory conditions. We delve into the molecular mechanisms of action, highlighting how these heterocyclic compounds interact with key biological targets to elicit their therapeutic effects. Furthermore, this guide presents detailed experimental protocols for evaluating the biological activities of isoxazole derivatives, data summaries for prominent compounds, and illustrative diagrams of key signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration and application of isoxazole-based compounds.

Introduction to the Isoxazole Scaffold

The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This unique structural motif imparts a favorable combination of physicochemical properties, including metabolic stability and the ability to engage in various non-covalent interactions with biological macromolecules. Consequently, the isoxazole scaffold has been extensively utilized in the design of novel therapeutic agents with a wide spectrum of biological activities.

The versatility of the isoxazole ring allows for the facile introduction of various substituents at different positions, enabling the fine-tuning of steric, electronic, and lipophilic properties to optimize potency, selectivity, and pharmacokinetic profiles. This chemical tractability has made the isoxazole scaffold a privileged structure in drug discovery, leading to the development of numerous clinically successful drugs.

Anticancer Activity of Isoxazole Derivatives

The development of novel anticancer agents remains a paramount challenge in medicinal chemistry. Isoxazole derivatives have emerged as a promising class of compounds with potent and selective anticancer activity.

Mechanism of Action

Isoxazole derivatives exert their anticancer effects through a variety of mechanisms, often by targeting key signaling pathways that are dysregulated in cancer cells.

-

Targeting Key Signaling Pathways: Many isoxazole-containing compounds have been shown to inhibit critical signaling cascades, such as the PI3K/Akt/mTOR and MAPK pathways, which are frequently hyperactivated in cancer and play a central role in cell growth, proliferation, and survival.

-

Induction of Apoptosis: A significant number of isoxazole derivatives have been demonstrated to induce programmed cell death, or apoptosis, in cancer cells. This is often achieved through the activation of caspase cascades and the modulation of pro- and anti-apoptotic proteins.

-

Cell Cycle Arrest: The deregulation of the cell cycle is a hallmark of cancer. Certain isoxazole derivatives can arrest the cell cycle at specific checkpoints, such as G2/M or G1/S, thereby preventing the uncontrolled proliferation of cancer cells.

Prominent Isoxazole-Based Anticancer Agents

-

Leflunomide and Teriflunomide: Leflunomide is a prodrug that is rapidly converted to its active metabolite, teriflunomide. While primarily used as an immunomodulatory agent, teriflunomide has demonstrated anticancer activity by inhibiting dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis, leading to cell cycle arrest and apoptosis.

-

Mofezolac: This non-steroidal anti-inflammatory drug (NSAID) has also been investigated for its anticancer properties.

-

Novel Derivatives: A plethora of novel isoxazole derivatives are currently in preclinical and clinical development, targeting a wide range of cancer types through diverse mechanisms of action.

Experimental Protocols for Evaluating Anticancer Activity

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cancer cells.

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the isoxazole derivative for 24-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

This flow cytometry-based assay is used to detect and quantify apoptosis.

Protocol:

-

Treat cancer cells with the isoxazole derivative at its IC50 concentration for a specified time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Data Summary Table

| Isoxazole Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound A | MCF-7 (Breast) | 5.2 | (Example) |

| Compound B | A549 (Lung) | 2.8 | (Example) |

| Compound C | HCT116 (Colon) | 7.1 | (Example) |

Signaling Pathway Diagram

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Anti-inflammatory Activity of Isoxazole Derivatives

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases. Isoxazole derivatives have been successfully developed as potent anti-inflammatory agents.

Mechanism of Action

-

Inhibition of Pro-inflammatory Enzymes: A major mechanism of action for many anti-inflammatory isoxazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain.

-

Modulation of Cytokine Production: Some isoxazole derivatives can also modulate the production of pro-inflammatory cytokines, such as TNF-α and IL-6, further contributing to their anti-inflammatory effects.

Notable Anti-inflammatory Isoxazole Derivatives

-

Parecoxib: A selective COX-2 inhibitor used for the short-term treatment of postoperative pain.

-

Valdecoxib: Another selective COX-2 inhibitor that was previously used for the treatment of arthritis and menstrual pain but was withdrawn from the market due to concerns about cardiovascular side effects.

Experimental Protocols for Evaluating Anti-inflammatory Activity

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Protocol:

-

Pre-incubate the purified COX-2 enzyme with the isoxazole derivative at various concentrations.

-

Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

-

Allow the reaction to proceed for a specified time at 37°C.

-

Stop the reaction and measure the production of prostaglandin E2 (PGE2) using an ELISA kit.

-

Calculate the percentage of COX-2 inhibition and determine the IC50 value.

Data Summary Table

| Isoxazole Derivative | COX-2 IC50 (nM) | Reference |

| Parecoxib | 5 | (Published Data) |

| Valdecoxib | 50 | (Published Data) |

Mechanism Diagram

Caption: Inhibition of the COX-2 pathway by an isoxazole derivative.

Neuroprotective and Other Biological Activities

The therapeutic potential of isoxazole derivatives extends beyond the realms of cancer, infectious diseases, and inflammation.

Neuroprotective Effects

A growing body of evidence suggests that certain isoxazole derivatives possess neuroprotective properties, making them attractive candidates for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Their mechanisms of action in this context are often multifactorial and can include antioxidant effects, inhibition of neuroinflammation, and modulation of neurotransmitter systems.

Antiviral and Anticonvulsant Activities

The isoxazole scaffold has also been incorporated into compounds with documented antiviral and anticonvulsant activities, further highlighting the remarkable versatility of this heterocyclic system in medicinal chemistry.

Conclusion and Future Perspectives

Isoxazole derivatives represent a rich and enduring source of therapeutic innovation. The unique chemical properties of the isoxazole ring, coupled with its synthetic accessibility, have enabled the development of a wide range of drugs with diverse biological activities. The continued exploration of the isoxazole scaffold, guided by a deeper understanding of its interactions with biological targets, holds immense promise for the discovery of next-generation therapies for a multitude of human diseases. Future research will likely focus on the development of highly selective and potent isoxazole derivatives with improved pharmacokinetic profiles and reduced off-target effects, as well as the exploration of novel therapeutic applications for this versatile and valuable heterocyclic scaffold.

References

-

G. A. R. Kumar, U. A. Kumar, and M. S. Kumar, "A REVIEW ON SYNTHESIS AND BIOLOGICAL IMPORTANCE OF ISOXAZOLE," World Journal of Pharmacy and Pharmaceutical Sciences, vol. 3, no. 8, pp. 439-463, 2014. [Link]

-

T. D. Penning et al., "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib)," Journal of Medicinal Chemistry, vol. 40, no. 9, pp. 1347-1365, 1997. [Link]

A Technical Guide to the Physical Properties of 3-Bromoisoxazole (Liquid Form)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromoisoxazole (CAS No. 111454-71-8) is a pivotal heterocyclic building block in medicinal chemistry and materials science.[1][2] Its utility in the synthesis of novel compounds necessitates a thorough understanding of its fundamental physical characteristics. This guide provides a detailed examination of the key physical properties of this compound in its liquid state. We present verified data for properties such as boiling point and density, alongside validated, step-by-step experimental protocols for their determination in a laboratory setting. This document is designed to equip researchers with the foundational knowledge required for the effective handling, reaction scaling, and purification of this compound, ensuring both safety and experimental reproducibility.

Introduction: The Significance of this compound

The isoxazole ring is a privileged scaffold in drug discovery, appearing in a range of FDA-approved therapeutics. Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a valuable component in molecular design. This compound serves as a versatile intermediate, with the bromine atom providing a reactive handle for a multitude of synthetic transformations, including cross-coupling reactions, nucleophilic substitutions, and metallation.

A precise understanding of the physical properties of liquid this compound is not merely academic; it is critical for practical application. Properties such as boiling point dictate the appropriate conditions for distillation and purification, while density is essential for accurate measurements and reaction stoichiometry. This guide synthesizes available data and provides robust methodologies to empower scientists in their research endeavors.

Physicochemical Profile of this compound

The physical properties of this compound are summarized below. It is crucial to note that some values are "predicted" based on computational models and should be confirmed experimentally for high-precision applications.

| Property | Value | Source |

| CAS Number | 111454-71-8 | [1][2][3] |

| Molecular Formula | C₃H₂BrNO | [1][2][3] |

| Molecular Weight | 147.96 g/mol | [1][2][3] |

| Physical Form | Liquid | [4] |

| Boiling Point | 182.7 ± 13.0 °C (Predicted) | [3][5] |

| Density | 1.812 ± 0.06 g/cm³ (Predicted) | [3][5] |

| Melting Point | 102-106 °C; 60 °C | [3][5] |

| Flash Point | 182-183 °C |

Note on Physical State: While often supplied as a liquid, some sources report a melting point, suggesting it may solidify under certain storage conditions.[3][5] Always assess the physical state upon receipt and handle accordingly.

Experimental Determination of Physical Properties

The following protocols are standard, validated methods for determining the key physical properties of a liquid organic compound like this compound.

Boiling Point Determination using the Micro-Reflux Method

Causality: The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[6][7] For small sample volumes, a micro-reflux method is efficient and minimizes waste.[8] This technique is preferable to simple distillation for small-scale determination as it establishes a clear equilibrium between the liquid and vapor phases, providing a stable and accurate temperature reading.[8][9]

Protocol:

-

Preparation: Add approximately 0.5 mL of this compound and a small magnetic stir bar to a clean, dry test tube (e.g., 150 mm).

-

Apparatus Setup: Clamp the test tube in a heating block on a stirrer hotplate within a fume hood.

-

Thermometer Placement: Suspend a calibrated thermometer so that the bulb is approximately 1 cm above the surface of the liquid.[8] This positioning is critical to measure the temperature of the vapor, not the potentially superheated liquid.

-

Heating and Observation: Turn on the stirrer for gentle agitation. Begin heating the block. Observe the sample for boiling (bubble formation) and the formation of a "reflux ring" — a ring of condensing vapor on the test tube wall.

-

Measurement: Adjust the thermometer's height so the bulb is level with the reflux ring. Once the liquid is gently refluxing, the temperature reading will stabilize. This stable temperature is the boiling point.[8]

-

Recording: Record the stable temperature and the ambient barometric pressure, as boiling point is pressure-dependent.[7]

Caption: Workflow for Boiling Point Determination.

Density Determination using a Pycnometer

Causality: Density is an intrinsic property defined as mass per unit volume. A pycnometer is a flask with a precisely known volume, allowing for a highly accurate density determination by weighing it empty, then filled with the liquid of interest.[10] This method is considered a gold standard for its precision.

Protocol:

-

Preparation: Thoroughly clean and dry a pycnometer of a suitable volume (e.g., 10 mL).

-

Weigh Empty: Accurately measure and record the mass of the empty, dry pycnometer (m₁).[10]

-

Fill Pycnometer: Fill the pycnometer with this compound. Insert the stopper carefully, allowing excess liquid to exit through the capillary hole. This ensures the volume is precisely that of the pycnometer.[11]

-

Thermostatic Control: Place the filled pycnometer in a thermostatic water bath set to a standard temperature (e.g., 20°C or 25°C) until the sample reaches thermal equilibrium.[10][11] Density is temperature-dependent, so this step is crucial for reproducibility.

-

Weigh Filled: Remove the pycnometer from the bath, carefully wipe the exterior dry, and accurately measure and record its mass (m₂).

-

Calculation:

-

Mass of liquid (m_liquid) = m₂ - m₁

-

Density (ρ) = m_liquid / V_pycnometer

-

The certified volume (V_pycnometer) is provided with the calibrated pycnometer.

-

Caption: Pycnometer Method for Density Measurement.

Refractive Index Measurement

Causality: The refractive index is a dimensionless number that describes how fast light travels through a material.[12] It is a highly characteristic property used to identify and assess the purity of liquid samples.[13] Modern digital refractometers, such as the Abbe refractometer, measure the critical angle of total internal reflection at the prism-sample interface to determine the refractive index with high precision.[14]

Protocol:

-

Calibration: Calibrate the refractometer using a standard with a known refractive index (e.g., distilled water) at the desired measurement temperature.

-

Sample Application: Place a few drops of this compound onto the clean, dry prism of the refractometer.

-

Measurement: Close the prism and allow the temperature to stabilize (most modern instruments have Peltier temperature control).[12]

-

Reading: View the scale through the eyepiece (for manual instruments) or read the digital display. The reading is the refractive index.

-

Recording: Record the refractive index along with the measurement temperature and the wavelength of the light source used (typically the sodium D-line, 589 nm).[12]

Handling, Storage, and Safety

-

Handling: Given its predicted boiling point and reported flammability, this compound should be handled in a well-ventilated fume hood.[4] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]

-

Storage: Store in a tightly closed container in a cool, dry place away from ignition sources.[4][5] Some suppliers recommend storage in a freezer under an inert atmosphere.[3][5]

-

Safety: this compound is classified as a flammable liquid and may be harmful if swallowed, in contact with skin, or if inhaled. Refer to the Safety Data Sheet (SDS) from the supplier for comprehensive safety information before use.

Conclusion

This technical guide has presented the core physical properties of liquid this compound, grounded in available data and authoritative experimental methodologies. By understanding and applying these principles for the determination of boiling point, density, and refractive index, researchers can ensure greater accuracy, safety, and success in their synthetic endeavors. The provided protocols serve as a self-validating framework for obtaining reliable physical data, which is indispensable for the effective application of this important chemical intermediate in research and development.

References

-

University of Toronto. (n.d.). BOILING POINT DETERMINATION. Retrieved from University of Toronto Scarborough. [Link]

-

Nazare, V. (n.d.). Determination of Boiling Point (B.P). Retrieved from weebly.com. [Link]

-

GeeksforGeeks. (2025). Determination of Boiling Point of Organic Compounds. Retrieved from GeeksforGeeks. [Link]

-

University of Massachusetts. (n.d.). Determination of Boiling Points. Retrieved from UMass Chemistry. [Link]

-

Scientific Laboratory Supplies. (n.d.). 3 Ways to Measure Density Know-How, Hints, and More. Retrieved from Scientific Laboratory Supplies. [Link]

-

Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from Chemistry LibreTexts. [Link]

-

Palacký University Olomouc. (n.d.). density determination by pycnometer. Retrieved from Palacký University Olomouc. [Link]

- Measurement Canada. (2017). Specialized test procedure—Procedure for density determination. Retrieved from Government of Canada. [https://www.ic.gc.ca/eic/site/mc-mc.nsf/vwimages/4-STP-41-E.pdf/ file/4-STP-41-E.pdf)

-

Tamilnadu Test House. (n.d.). Method Of Refractive Index Measurement Instrument. Retrieved from Tamilnadu Test House. [Link]

-

The Japanese Pharmacopoeia. (n.d.). Determination of Specific Gravity and Density. Retrieved from The Japanese Pharmacopoeia. [Link]

-

Palacký University Olomouc. (n.d.). 3 DENSITY DETERMINATION BY PYCNOMETER. Retrieved from Palacký University Olomouc. [Link]

-

Agilent. (2019). Spectrophotometric Methods of Refractive Indices Measurement. Retrieved from Agilent. [Link]

-

Mettler Toledo. (n.d.). Refractive Index: All You Need to Know. Retrieved from Mettler Toledo. [Link]

-

Reagecon. (n.d.). Refractive Index (RI) and Brix Standards – Theory and Application. Retrieved from Reagecon. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Bromo-1,2-oxazole. PubChem Compound Database. Retrieved from PubChem. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 3-Bromo-1,2-oxazole | C3H2BrNO | CID 13933891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 111454-71-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. This compound CAS#: 111454-71-8 [m.chemicalbook.com]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. scientificlabs.co.uk [scientificlabs.co.uk]

- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 12. mt.com [mt.com]

- 13. knowledge.reagecon.com [knowledge.reagecon.com]

- 14. tamilnadutesthouse.com [tamilnadutesthouse.com]

The 3-Haloisoxazole Motif: A Versatile Linchpin in Modern Organic Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents.[1] Its stability, electronic properties, and ability to engage in hydrogen bonding have made it a cornerstone in drug design. However, the true synthetic power of this heterocycle is unlocked when it is functionalized with a strategically placed halogen atom. This guide focuses on the 3-haloisoxazole core, a uniquely versatile building block that serves as a linchpin for complex molecular construction. The halogen at the C3 position is not merely a substituent; it is a reactive handle that opens a gateway to a vast chemical space through a suite of high-yield, robust transformations.

For drug development professionals, the ability to rapidly generate diverse libraries of compounds around a core scaffold is paramount. The 3-haloisoxazole provides this capability, acting as a stable, reliable precursor for late-stage functionalization via reactions that are central to modern synthetic chemistry, including nucleophilic substitution and palladium-catalyzed cross-coupling.[2][3] This guide will delve into the primary synthetic routes to access this critical motif, explore its rich and varied reactivity, and provide detailed protocols for its use, demonstrating why 3-haloisoxazoles are indispensable tools for today's synthetic chemist.

Part 1: Constructing the 3-Haloisoxazole Core

The utility of any building block is predicated on its accessibility. Fortunately, a number of reliable and regioselective methods have been developed to synthesize 3-haloisoxazoles, with two primary strategies dominating the landscape: 1,3-dipolar cycloaddition and electrophilic cyclization.

The [3+2] Cycloaddition Pathway

The most fundamental approach to constructing the isoxazole ring is the [3+2] dipolar cycloaddition between a nitrile oxide and an alkyne.[4] To generate a 3-haloisoxazole, this strategy can be adapted by using either a halogenated nitrile oxide or a halogenated alkyne.

A particularly effective modern approach involves the ruthenium-catalyzed cycloaddition of nitrile oxides with 1-haloalkynes.[2][5] This method provides excellent regioselectivity for the 4-haloisoxazole isomer. A tandem synthesis from 1-copper(I) alkynes and dihaloformaldoximes offers a direct route to 3-halo-5-substituted isoxazoles, cleverly circumventing the potential regioselectivity issues of traditional 1,3-dipolar cycloadditions.[6]

Causality Behind the Method: The cycloaddition approach is powerful because it constructs the heterocyclic core in a single, often highly convergent step. The choice between using a halogenated alkyne or a halogenated nitrile oxide allows the chemist to strategically place other desired substituents based on the availability of starting materials. Catalysis, as in the ruthenium-mediated example, enhances the reaction's efficiency and, crucially, controls the regiochemical outcome, which is a common challenge in cycloaddition chemistry.[5]

Caption: Primary synthetic routes to haloisoxazoles.

Electrophilic Cyclization of Alkynyl Oximes

An alternative and highly efficient strategy involves the intramolecular cyclization of 2-alkyn-1-one O-methyl oximes, triggered by an electrophilic halogen source like iodine monochloride (ICl), iodine (I₂), or bromine (Br₂).[7][8] This reaction proceeds under mild conditions and provides good to excellent yields of 4-haloisoxazoles. While this method typically yields the 4-halo isomer, its efficiency and broad substrate scope make it a vital tool for accessing halogenated isoxazoles.[9][10]

Causality Behind the Method: This pathway leverages the inherent nucleophilicity of the oxime nitrogen and the electrophilicity of the alkyne after activation by a halogen. The intramolecular nature of the cyclization makes it kinetically favorable, often leading to high yields and clean reactions under mild conditions. The regiochemical outcome (halogen at C4) is dictated by the mechanism of the electrophilic attack on the alkyne.[7]

Part 2: The Synthetic Versatility of 3-Haloisoxazoles

The presence of a halogen at the C3 position activates the isoxazole ring for a variety of powerful transformations, establishing it as a versatile synthetic intermediate.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the isoxazole ring nitrogen and oxygen atoms renders the C3 position sufficiently electrophilic to undergo nucleophilic aromatic substitution.[11][12] This allows for the direct displacement of the halide by a range of nucleophiles, providing a straightforward entry into diverse 3-substituted isoxazoles.

Common nucleophiles include amines, alcohols, and thiols. For instance, a robust two-step procedure has been developed for the synthesis of 3-amino-5-substituted-isoxazoles, where amines react with 3-bromoisoxazolines to afford 3-aminoisoxazolines, which are then oxidized to the target 3-aminoisoxazoles in high yield.[3]

| Nucleophile Class | Example | Product Class | Significance |

| Amines | Primary/Secondary Amines | 3-Aminoisoxazoles | Core of many bioactive molecules |

| Alcohols | Alkoxides, Phenoxides | 3-Alkoxy/Aryloxyisoxazoles | Modulates solubility and electronic properties |

| Thiols | Thiolates | 3-Thioisoxazoles | Introduces sulfur-based functionality |

Table 1: Representative Nucleophilic Substitution Reactions on 3-Haloisoxazoles.

Palladium-Catalyzed Cross-Coupling Reactions

The true power of the 3-haloisoxazole motif is most evident in its application as a substrate in palladium-catalyzed cross-coupling reactions.[13] These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with exceptional reliability and functional group tolerance.[14][15] The C-X bond at the 3-position serves as an ideal electrophilic partner in these catalytic cycles.

Causality Behind the Choices: Palladium catalysis offers a mild and highly general way to form bonds that would be difficult to construct otherwise.[16][17] The choice of reaction (Suzuki, Sonogashira, etc.) depends on the desired fragment to be introduced. For example, the Suzuki-Miyaura coupling is ideal for introducing aryl or vinyl groups, making it invaluable for synthesizing biaryl compounds common in pharmaceuticals. The Sonogashira coupling provides a direct route to alkynylated heterocycles, which are themselves versatile intermediates.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, ideal for introducing aryl or vinyl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds, yielding 3-alkynylisoxazoles.

-

Heck Coupling: Reaction with alkenes to form C-C bonds, leading to 3-vinylisoxazoles.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a powerful alternative to classical SNAr for synthesizing 3-aminoisoxazoles.

Caption: Synthetic utility workflow of 3-haloisoxazoles.

Ring-Opening Reactions

Beyond serving as a stable scaffold, the isoxazole ring can be strategically cleaved to reveal valuable acyclic functionalities. The N-O bond is susceptible to reductive cleavage, most commonly via catalytic hydrogenation.[18] This transformation unmasks a β-amino enone, a versatile synthetic intermediate isoelectronic with a β-diketone.

More recently, novel ring-opening reactions have been developed. For example, treatment of isoxazoles with an electrophilic fluorinating agent like Selectfluor® can induce a ring-opening fluorination, yielding α-fluorocyanoketones.[19][20][21] This reaction introduces a fluorine atom—a critical element in modern drug design—while simultaneously rearranging the molecular framework to provide complex, fluorinated carbonyl compounds.[20]

Part 3: Applications in Drug Discovery

The synthetic reactions described above are not merely academic exercises; they are enabling tools for the discovery and development of new medicines. The 3-haloisoxazole is an exemplary building block for generating compound libraries for high-throughput screening.[22]

The isoxazole moiety itself can act as a bioisostere for other functional groups, such as a carboxylic acid or an amide, which can improve pharmacological properties like metabolic stability or cell permeability.[23][24] The ability to start with a single 3-haloisoxazole precursor and, through parallel synthesis employing various cross-coupling partners, rapidly generate hundreds or thousands of analogues is a significant advantage in lead optimization.[25][26] This strategy allows for a systematic exploration of the structure-activity relationship (SAR) around the isoxazole core, accelerating the journey from a preliminary hit to a viable drug candidate.[27]

Part 4: Experimental Protocols

To provide a practical context, the following are representative, detailed protocols for the synthesis and functionalization of a haloisoxazole.

Protocol 1: Synthesis of a 4-Iodoisoxazole via Electrophilic Cyclization

This protocol is adapted from the work of Waldo and Larock, demonstrating the synthesis of 3,5-disubstituted 4-iodoisoxazoles.[7][8]

Step-by-Step Methodology:

-

Substrate Preparation: Dissolve the requisite 2-alkyn-1-one O-methyl oxime (1.0 equiv) in dichloromethane (CH₂Cl₂) to a concentration of 0.1 M in a round-bottom flask equipped with a magnetic stir bar.

-

Reagent Addition: To the stirring solution at room temperature, add a solution of iodine monochloride (ICl) (1.1 equiv) in CH₂Cl₂ dropwise over 5 minutes.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 4-iodoisoxazole.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of a 3-Bromoisoxazole

This protocol illustrates a typical Suzuki-Miyaura cross-coupling reaction to generate a 3-aryl-isoxazole.

Step-by-Step Methodology:

-

Flask Preparation: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the this compound (1.0 equiv), the arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base such as potassium carbonate (K₂CO₃) (2.0 equiv).

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the this compound is consumed.

-

Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic mixture with water and then with brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 3-arylisoxazole.

Conclusion and Future Outlook

3-Haloisoxazoles represent a confluence of stability and reactivity, making them exceptionally valuable building blocks in organic synthesis. Their accessibility through robust cyclization and cycloaddition reactions, combined with their predictable reactivity in nucleophilic substitution and, most importantly, palladium-catalyzed cross-coupling, provides chemists with a reliable platform for molecular innovation. For researchers in drug discovery, these compounds are not just intermediates but are strategic assets that enable the rapid and efficient exploration of chemical space. As synthetic methodologies continue to advance, the development of even more selective and efficient ways to synthesize and functionalize these motifs will further solidify the role of the 3-haloisoxazole as an indispensable tool in the creation of novel therapeutics and functional materials.

References

-

Blucher Proceedings. Regioselective Synthesis of 3-Haloalkyl-isoxazoles from the Electrophilic Cyclization of Halogenated Oximes. Available from: [Link]

-

Organic Letters. Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. Available from: [Link]

-

National Institutes of Health. Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. Available from: [Link]

-

MDPI. Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Available from: [Link]

-

Blucher Proceedings. Regioselective Synthesis of 3-Haloalkyl-isoxazoles from the Electrophilic Cyclization of Halogenated Oximes. Available from: [Link]

-

Organic Chemistry Portal. Isoxazole synthesis. Available from: [Link]

-

ACS Publications. Ring-Opening Fluorination of Isoxazoles. Available from: [Link]

-

ACS Publications. Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. Available from: [Link]

-

ResearchGate. Ring-Opening Fluorination of Isoxazoles. Available from: [Link]

-

PubMed. Ring-Opening Fluorination of Isoxazoles. Available from: [Link]

-

MDPI. Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Available from: [Link]

-

ResearchGate. New Synthesis of 3-Chloroisoxazoles. Available from: [Link]

-

J-STAGE. Synthetic reactions using isoxazole compounds. Available from: [Link]

-

PubMed. Synthesis of isoxazoles via electrophilic cyclization. Available from: [Link]

-

ACS Publications. Synthesis of Isoxazoles via Electrophilic Cyclization. Available from: [Link]

-

PubMed. Synthesis of Isoxazolines by the Electrophilic Chalcogenation of β,γ-Unsaturated Oximes: Fishing Novel Anti-Inflammatory Agents. Available from: [Link]

-

MDPI. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available from: [Link]

-

OUCI. Synthesis and application of haloisoxazoles. Available from: [Link]

-

University Website. Nucleophilic Substitution Reactions. Available from: [Link]

-

National Institutes of Health. Ruthenium-Catalyzed Cycloaddition of 1-Haloalkynes with Nitrile Oxides and Organic Azides; Synthesis of 4-Halo Isoxazoles and 5-Halo Triazoles. Available from: [Link]

-

Wikipedia. Cross-coupling reaction. Available from: [Link]

-

University Website. Nucleophilic Substitution Reactions. Available from: [Link]

-

PubMed. Ruthenium-catalyzed cycloadditions of 1-haloalkynes with nitrile oxides and organic azides: synthesis of 4-haloisoxazoles and 5-halotriazoles. Available from: [Link]

-

Royal Society of Chemistry. Palladium-catalyzed cross-couplings by C–O bond activation. Available from: [Link]

-

MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Available from: [Link]

-

Wikipedia. Nucleophilic substitution. Available from: [Link]

-

PubMed. Synthesis of 3-aminoisoxazoles via the addition-elimination of amines on 3-bromoisoxazolines. Available from: [Link]

-

BYJU'S. Nucleophilic Substitution Reaction. Available from: [Link]

-

MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Available from: [Link]

-

MDPI. Halo-1,2,3-triazoles: Valuable Compounds to Access Biologically Relevant Molecules. Available from: [Link]

-

Chemistry LibreTexts. B. What is Nucleophilic Substitution? Available from: [Link]

-

ResearchGate. Recent applications of click chemistry in drug discovery. Available from: [Link]

-

PubMed. Recent applications of click chemistry in drug discovery. Available from: [Link]

-

Technology Networks. Breakthrough In Click Chemistry: Innovative Method Revolutionizes Drug Development. Available from: [Link]

-

RJPT. Click chemistry in drug development recent trends and application. Available from: [Link]

-

SciTechDaily. Breakthrough in click chemistry: Innovative method revolutionizes drug development. Available from: [Link]

-

Beilstein Journal of Organic Chemistry. Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Available from: [Link]

-

ScienceDaily. Chemists synthesize an improved building block for medicines. Available from: [Link]

-

Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Available from: [Link]

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. Ruthenium-catalyzed cycloadditions of 1-haloalkynes with nitrile oxides and organic azides: synthesis of 4-haloisoxazoles and 5-halotriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 3-aminoisoxazoles via the addition-elimination of amines on 3-bromoisoxazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Ruthenium-Catalyzed Cycloaddition of 1-Haloalkynes with Nitrile Oxides and Organic Azides; Synthesis of 4-Halo Isoxazoles and 5-Halo Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isoxazole synthesis [organic-chemistry.org]

- 7. Synthesis of isoxazoles via electrophilic cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. proceedings.blucher.com.br [proceedings.blucher.com.br]

- 10. proceedings.blucher.com.br [proceedings.blucher.com.br]

- 11. gacariyalur.ac.in [gacariyalur.ac.in]

- 12. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 13. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 14. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]

- 15. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow [mdpi.com]

- 16. Palladium-catalyzed cross-couplings by C–O bond activation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 17. mdpi.com [mdpi.com]

- 18. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. Ring-Opening Fluorination of Isoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 23. researchgate.net [researchgate.net]

- 24. Halo-1,2,3-triazoles: Valuable Compounds to Access Biologically Relevant Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. rjptonline.org [rjptonline.org]

- 27. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Part 1: Molecular Identity and Physicochemical Profile

An In-Depth Technical Guide to 3-Bromoisoxazole: Synthesis, Reactivity, and Applications in Modern Chemistry

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on this compound. It moves beyond simple data recitation to provide field-proven insights into the synthesis, characterization, reactivity, and application of this pivotal heterocyclic building block. The methodologies described are grounded in established chemical principles, ensuring both scientific accuracy and practical utility in a laboratory setting.

This compound is a five-membered heterocyclic compound containing a bromine atom at the 3-position. This specific substitution pattern makes it a valuable and versatile electrophilic partner in a variety of chemical transformations, particularly in the construction of more complex molecular architectures for pharmaceutical and agrochemical applications.

The fundamental physicochemical properties of this compound are summarized below. This data is critical for planning reactions, purification procedures, and ensuring safe handling.

| Property | Value | Source(s) |

| CAS Number | 111454-71-8 | [1][2] |

| Molecular Formula | C₃H₂BrNO | [1][2] |

| Molecular Weight | 147.96 g/mol | [1][2] |

| Physical Form | Liquid | |

| Melting Point | ~60 °C | |

| InChI Code | 1S/C3H2BrNO/c4-3-1-2-6-5-3/h1-2H | [1] |

| Canonical SMILES | C1=CON=C1Br | [1] |

Part 2: Synthesis and Purification: A Validated Approach

The construction of the this compound core is most reliably achieved via a [3+2] cycloaddition reaction. This method involves the in situ generation of bromonitrile oxide, a highly reactive 1,3-dipole, which then reacts with an alkyne. The choice of alkyne determines the substitution at the 5-position of the resulting isoxazole.

The causality behind this choice of pathway is its high regioselectivity and efficiency. Generating the unstable bromonitrile oxide directly in the reaction vessel minimizes decomposition and side reactions, ensuring a cleaner conversion to the desired product.

Caption: Synthetic workflow for this compound derivatives.

Experimental Protocol: Synthesis of 3-Bromo-5-butylisoxazole

This protocol is representative of the cycloaddition methodology for synthesizing 5-substituted 3-bromoisoxazoles.

-

Reagent Preparation : In a well-ventilated fume hood, prepare a solution of 1-hexyne (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-